7-BUTYL-3-METHYL-8-(2-OXO-PROPYLSULFANYL)-3,7-DIHYDRO-PURINE-2,6-DIONE
Description
7-Butyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione is a xanthine-derived compound characterized by its unique substitution pattern. The purine-2,6-dione core is modified with a butyl group at the 7-position, a methyl group at the 3-position, and a 2-oxo-propylsulfanyl moiety at the 8-position.
Properties
IUPAC Name |
7-butyl-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-4-5-6-17-9-10(14-13(17)21-7-8(2)18)16(3)12(20)15-11(9)19/h4-7H2,1-3H3,(H,15,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFIWWUCXJITCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1SCC(=O)C)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-BUTYL-3-METHYL-8-(2-OXO-PROPYLSULFANYL)-3,7-DIHYDRO-PURINE-2,6-DIONE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: The purine core is alkylated at the 7-position with a butyl group.
Methylation: The 3-position is methylated using methylating agents.
Thioether Formation: The 8-position is functionalized with a 2-oxopropylsulfanyl group through a thioether formation reaction.
Industrial Production Methods
This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-BUTYL-3-METHYL-8-(2-OXO-PROPYLSULFANYL)-3,7-DIHYDRO-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the purine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted purine derivatives.
Scientific Research Applications
7-BUTYL-3-METHYL-8-(2-OXO-PROPYLSULFANYL)-3,7-DIHYDRO-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-BUTYL-3-METHYL-8-(2-OXO-PROPYLSULFANYL)-3,7-DIHYDRO-PURINE-2,6-DIONE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways.
Pathways Involved: It inhibits the activity of phosphodiesterases (PDEs) and transient receptor potential ankyrin 1 (TRPA1) channels, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table summarizes key structural and functional distinctions between the target compound and related purine-2,6-dione derivatives:
Key Observations:
Substituent Effects on Pharmacokinetics: The target compound’s 8-(2-oxo-propylsulfanyl) group introduces a sulfur atom, which may enhance metabolic stability compared to BI 1356’s amino-piperidine substituent. In contrast, BI 1356’s 8-position amino-piperidine moiety facilitates strong interactions with dipeptidyl peptidase-4 (DPP-4), contributing to its nanomolar inhibitory potency .
Reactivity and Drug Likeness :
- The chloromethyl group in 3-butyl-8-(chloromethyl)-7-propyl-purine-2,6-dione suggests utility as a synthetic intermediate or prodrug, whereas the target compound’s 2-oxo-propylsulfanyl group may confer greater stability and reduced toxicity .
Molecular Weight and Solubility :
- BI 1356’s higher molecular weight (~523.6 g/mol) correlates with its quinazoline and alkyne substituents, which may reduce aqueous solubility compared to the target compound (exact solubility data unavailable).
Pharmacological and Biochemical Insights
- DPP-4 Inhibition: BI 1356 (linagliptin) demonstrates prolonged DPP-4 inhibition due to its slow dissociation kinetics and tissue-binding properties . The target compound’s 8-position substituent lacks the basic amino group critical for DPP-4 binding, suggesting divergent therapeutic applications.
Biological Activity
7-Butyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to several biologically active molecules and is being studied for its pharmacological properties, particularly in the context of gout and other purine metabolism-related conditions.
- Molecular Formula : C12H16N4O3S
- Molecular Weight : 284.34 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with enzymes involved in purine metabolism. It has been shown to inhibit xanthine oxidase, an enzyme that plays a crucial role in the production of uric acid from purines. Elevated levels of uric acid can lead to conditions such as gout, making this compound a potential therapeutic agent.
1. Anti-Gout Activity
Research indicates that this compound exhibits significant anti-gout properties by:
- Inhibiting Uric Acid Production : By inhibiting xanthine oxidase, the compound reduces uric acid levels in the body, which is beneficial for patients suffering from gout .
2. Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, which can be advantageous in managing gout and other inflammatory conditions. Studies suggest that it may modulate inflammatory pathways, reducing cytokine release associated with inflammation .
3. Antioxidant Activity
Preliminary studies have indicated that this compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells. This could have implications for various diseases where oxidative damage is a contributing factor .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-Gout | Xanthine oxidase inhibition | |
| Anti-inflammatory | Cytokine modulation | |
| Antioxidant | Reduces oxidative stress |
Case Study Example
A study conducted on animal models demonstrated that administration of this compound resulted in a significant decrease in serum uric acid levels compared to control groups. The study highlighted the compound's potential as a therapeutic agent for managing hyperuricemia and preventing gout attacks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
